Cas no 1016869-02-5 (N-1-(Pyridin-2-ylmethyl)piperidin-4-ylidenehydroxylamine)

N-1-(Pyridin-2-ylmethyl)piperidin-4-ylidenehydroxylamine is a specialized organic compound featuring a piperidin-4-ylidenehydroxylamine core functionalized with a pyridin-2-ylmethyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both pyridine and hydroxylamine moieties enhances its versatility in coordination chemistry and as a ligand precursor. Its stable yet reactive nature allows for selective modifications, facilitating the development of novel bioactive molecules. The compound’s well-defined stereochemistry and functional group compatibility further support its utility in targeted synthetic applications. Suitable for research-scale use, it offers a balance of stability and reactivity for advanced chemical transformations.
N-1-(Pyridin-2-ylmethyl)piperidin-4-ylidenehydroxylamine structure
1016869-02-5 structure
Product name:N-1-(Pyridin-2-ylmethyl)piperidin-4-ylidenehydroxylamine
CAS No:1016869-02-5
MF:C11H15N3O
MW:205.256302118301
CID:5044063

N-1-(Pyridin-2-ylmethyl)piperidin-4-ylidenehydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
    • NE38918
    • 1-(2-Pyridinylmethyl)-4-piperidone oxime
    • N-1-(Pyridin-2-ylmethyl)piperidin-4-ylidenehydroxylamine
    • Inchi: 1S/C11H15N3O/c15-13-10-4-7-14(8-5-10)9-11-3-1-2-6-12-11/h1-3,6,15H,4-5,7-9H2
    • InChI Key: XSIFRPDSQIHBRW-UHFFFAOYSA-N
    • SMILES: O/N=C1\CCN(CC2C=CC=CN=2)CC\1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Topological Polar Surface Area: 48.7
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 61-63 °C
  • Boiling Point: 349.3±37.0 °C at 760 mmHg
  • Flash Point: 165.1±26.5 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-1-(Pyridin-2-ylmethyl)piperidin-4-ylidenehydroxylamine Security Information

N-1-(Pyridin-2-ylmethyl)piperidin-4-ylidenehydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P999700-50mg
N-[1-(Pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
1016869-02-5
50mg
$ 95.00 2022-06-03
Enamine
EN300-42587-2.5g
N-{1-[(pyridin-2-yl)methyl]piperidin-4-ylidene}hydroxylamine
1016869-02-5 95%
2.5g
$923.0 2023-02-10
Enamine
EN300-42587-0.05g
N-{1-[(pyridin-2-yl)methyl]piperidin-4-ylidene}hydroxylamine
1016869-02-5 95%
0.05g
$88.0 2023-02-10
Aaron
AR019VG5-5g
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
1016869-02-5 95%
5g
$1901.00 2023-12-16
Aaron
AR019VG5-500mg
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
1016869-02-5 95%
500mg
$511.00 2025-02-10
1PlusChem
1P019V7T-100mg
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
1016869-02-5 95%
100mg
$219.00 2023-12-27
1PlusChem
1P019V7T-2.5g
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
1016869-02-5 95%
2.5g
$1203.00 2023-12-27
Aaron
AR019VG5-2.5g
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
1016869-02-5 95%
2.5g
$1295.00 2023-12-16
1PlusChem
1P019V7T-5g
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
1016869-02-5 95%
5g
$1748.00 2023-12-27
A2B Chem LLC
AV39177-50mg
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
1016869-02-5 95%
50mg
$128.00 2024-04-20

Additional information on N-1-(Pyridin-2-ylmethyl)piperidin-4-ylidenehydroxylamine

Introduction to N-1-(Pyridin-2-ylmethyl)Piperidin-4-ylidenehydroxylamine (CAS No. 1016869-02-5)

N-1-(Pyridin-2-ylmethyl)Piperidin-4-ylidenehydroxylamine, identified by its CAS number 1016869-02-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a piperidine core substituted with a pyridine methyl group and an hydroxylamine functional group, making it a versatile intermediate in the development of novel therapeutic agents. The structural configuration of this compound not only underscores its potential in medicinal chemistry but also aligns with contemporary research trends focusing on the design of small-molecule modulators for complex biological pathways.

The Pyridin-2-ylmethyl moiety in N-1-(Pyridin-2-ylmethyl)Piperidin-4-ylidenehydroxylamine plays a pivotal role in determining its chemical reactivity and biological interactions. Pyridine derivatives are well-documented for their ability to engage with various biological targets, including enzymes and receptors, due to the electron-rich nature of the nitrogen atom and the aromatic system. This feature has been exploited in numerous drug discovery campaigns, where pyridine-based scaffolds serve as key pharmacophores. The presence of the Piperidin-4-ylidenehydroxylamine group further enhances the compound's potential as a bioactive molecule, offering opportunities for further functionalization and derivatization to achieve desired pharmacological properties.

In recent years, there has been a surge in research aimed at developing innovative therapeutic strategies for neurological and cardiovascular disorders. Compounds like N-1-(Pyridin-2-ylmethyl)Piperidin-4-ylidenehydroxylamine are being explored as potential candidates due to their structural motifs that mimic natural bioactive molecules. For instance, piperidine derivatives have shown promise in modulating neurotransmitter systems, while pyridine-based compounds have been investigated for their anti-inflammatory and antioxidant properties. The hydroxylamine group adds another layer of complexity, enabling redox-active interactions that could be exploited in therapeutic contexts.

The synthesis of N-1-(Pyridin-2-ylmethyl)Piperidin-4-ylidenehydroxylamine involves multi-step organic transformations that highlight the synthetic prowess required in modern medicinal chemistry. Key steps typically include nucleophilic substitution reactions to introduce the pyridine methyl group onto the piperidine ring, followed by condensation reactions to form the Schiff base structure characteristic of the Piperidin-4-ylidenehydroxylamine moiety. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

Evaluation of N-1-(Pyridin-2-ylmethyl)Piperidin-4-ylidenehydroxylamine in vitro has revealed intriguing biological activities that warrant further investigation. Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes implicated in metabolic disorders, making it a candidate for further exploration as a potential therapeutic agent. Additionally, its interaction with cellular signaling pathways has been examined, revealing potential applications in managing conditions associated with dysregulated signaling networks. These findings underscore the importance of structurally diverse compounds like N-1-(Pyridin-2-ylmethyl)Piperidin-4-yliydroxyla mine strong>, which can serve as valuable tools for dissecting complex biological mechanisms.

The role of computational chemistry in optimizing the pharmacological properties of N-1-(Pyridin -2 -y l m e t h y l strong >) < strong >P i p e r i d i n - 4 - y l i d e n e h y d r o x y l a m i n e strong > is increasingly recognized as a critical component of modern drug discovery pipelines. Molecular modeling techniques have been employed to predict binding affinities and identify optimal conformations for this compound, facilitating rational design modifications. By integrating experimental data with computational insights, researchers can accelerate the development process and enhance the likelihood of success in identifying novel therapeutic agents.

The future prospects for N -1 - (< strong > Py r i d i n - 2 - y l m e t h y l strong >) < strong > P i p e r i d i n - 4 - y l i d e n e h y d r o x y l a m i n e strong > are promising , with ongoing studies aimed at elucidating its mechanism of action and expanding its therapeutic applications . Collaborative efforts between synthetic chemists , biochemists , and pharmacologists are essential for translating laboratory findings into clinical reality . As our understanding of biological systems continues to evolve , compounds like N -1 - (< strong > Py r idi ne - 2 - y l m eth yl str on g >) < strong > P iperidine - 4 - ylidenehyd ro xyla mine str on g > will undoubtedly play a significant role in shaping the next generation of therapeutics . The intricate interplay between structure and function exemplified by this molecule underscores the enduring importance of fundamental research in advancing human health . p >

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